Copper;1,1,1-trifluoropentane-2,4-dione

Catalog No.
S1508595
CAS No.
14324-82-4
M.F
C10H10CuF6O4
M. Wt
371.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper;1,1,1-trifluoropentane-2,4-dione

CAS Number

14324-82-4

Product Name

Copper;1,1,1-trifluoropentane-2,4-dione

IUPAC Name

copper;1,1,1-trifluoropentane-2,4-dione

Molecular Formula

C10H10CuF6O4

Molecular Weight

371.72 g/mol

InChI

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3;

InChI Key

GZVJAFMHAGQIEB-BGHCZBHZSA-L

SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2]

Copper(II) trifluoroacetylacetonate is not naturally occurring. It is synthesized in laboratories for research purposes. The interest in this compound stems from its potential applications in catalysis, materials science, and biological systems [].


Molecular Structure Analysis

The copper(II) ion in this complex is surrounded by four oxygen atoms, two from each TFAA molecule. The bonding between copper and oxygen is likely square planar due to the electronic configuration of Cu²⁺ and the steric hindrance of the trifluoromethyl groups (CF₃) on the TFAA molecules []. This square planar geometry allows for efficient orbital overlap during bonding, potentially leading to interesting catalytic properties.


Chemical Reactions Analysis

There are two main areas of interest regarding the chemical reactions of copper(II) trifluoroacetylacetonate:

  • Synthesis: The most common method for synthesizing this complex involves reacting copper(II) chloride (CuCl₂) with TFAA in an organic solvent like ethanol or dichloromethane. The reaction can be represented by the following equation []:

CuCl₂ + 2TFAA → Cu(TFAA)₂ + 2HCl

  • Ligand Exchange Reactions: Due to the presence of the chelating TFAA ligands, copper(II) trifluoroacetylacetonate can participate in ligand exchange reactions where other molecules replace the TFAA groups. This property is crucial in designing catalysts where the copper center interacts with specific substrates.

Physical And Chemical Properties Analysis

  • Melting Point: 198-199 °C []
  • Boiling Point: 260 °C []
  • Flash Point: 260 °C []
  • Vapor Pressure: 0.108 mmHg at 25°C []
  • Solubility: Slightly soluble in water, soluble in many organic solvents []

The mechanism of action of copper(II) trifluoroacetylacetonate depends on the specific application. In catalysis, the copper center interacts with reactant molecules, lowering the activation energy of the reaction and accelerating the process. The exact mechanism involves complex electron transfer and bond formation/cleavage processes that depend on the specific catalyst design and the reacting molecules [].

For biological applications, the mechanism of action is less understood. Some studies suggest that copper(II) trifluoroacetylacetonate complexes may exhibit antibacterial or antifungal activity, but the specific mechanism requires further investigation.

Copper(II) trifluoroacetylacetonate is likely to exhibit similar hazards as other copper(II) salts. It may be irritating to the skin, eyes, and respiratory system. Information on specific toxicity data is limited, but it is advisable to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Synthesis and Characterization

Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) can be synthesized by reacting copper(II) acetate with TFAA in an organic solvent like ethanol []. The resulting complex is typically characterized using various techniques, including:

  • X-ray crystallography: This technique helps determine the precise arrangement of atoms within the crystal structure of the complex [].
  • Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing its vibrational modes [].
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps elucidate the structure of the molecule by analyzing the magnetic properties of its nuclei [].

Applications

Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) finds applications in various areas of scientific research, including:

  • Catalysis: This complex can act as a catalyst for various organic reactions, such as the Diels-Alder reaction and the Friedel-Crafts acylation reaction [, ]. Its Lewis acidic copper(II) center facilitates the activation of reactants and promotes bond formation.
  • Material science: This complex has been explored for the development of functional materials, including coordination polymers and metal-organic frameworks (MOFs) [, ]. Its unique structure and properties can be tailored to create materials with desired functionalities, such as porosity, conductivity, and magnetism.
  • Biomedical research: This complex has been investigated for its potential applications in areas like drug delivery and bioimaging. Its ability to bind to biomolecules and its photoluminescent properties make it a promising candidate for these applications.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

14324-82-4

Dates

Modify: 2023-08-15

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